3-(1H-Tetrazol-5-yl)phenol
Overview
Description
3-(1H-Tetrazol-5-yl)phenol is a chemical compound with the molecular formula C7H6N4O It is characterized by the presence of a tetrazole ring attached to a phenol group
Scientific Research Applications
3-(1H-Tetrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
“3-(1H-Tetrazol-5-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability
Result of Action
It’s known that tetrazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 3-(1H-Tetrazol-5-yl)phenol can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and should be stored in a dry environment . Its reactivity may also be influenced by the presence of other chemicals in its environment .
Biochemical Analysis
Biochemical Properties
3-(1H-Tetrazol-5-yl)phenol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the tyrosinase enzyme, where derivatives of tetrazole have shown significant inhibitory effects . This interaction is essential as tyrosinase is involved in the production of melanin, and its inhibition can have therapeutic implications for conditions like hyperpigmentation. Additionally, the compound’s structure allows it to form stable complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tetrazole derivatives have been shown to affect the PI3K and EGFR signaling pathways, which are critical for cell growth and survival . Moreover, the compound’s ability to penetrate cell membranes due to its lipophilic nature enhances its efficacy in cellular environments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with the tyrosinase enzyme results in the inhibition of melanin production . Additionally, the compound can influence gene expression by interacting with DNA and RNA, thereby modulating the transcription and translation processes . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, which may alter its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as the inhibition of tyrosinase activity . At higher doses, toxic or adverse effects have been observed, including cellular damage and oxidative stress . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s resistance to metabolic degradation makes it a valuable tool in medicinal chemistry, as it can maintain its activity over extended periods . Additionally, its influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its efficacy by ensuring that it reaches its intended site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-yl)phenol typically involves the reaction of phenol derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between phenol and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Halogenated phenol derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Tetrazol-5-yl)phenol
- 5-(1H-Tetrazol-5-yl)phenol
- 2-(1H-Tetrazol-5-yl)phenol
Uniqueness
3-(1H-Tetrazol-5-yl)phenol is unique due to the specific position of the tetrazole ring on the phenol group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORRBUQWFSCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541300 | |
Record name | 3-(2H-Tetrazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96859-34-6 | |
Record name | 3-(2H-Tetrazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1H-Tetrazol-5-yl)phenol contribute to the formation of different MOF structures?
A1: In the study [], this compound acts as a precursor for the in situ generation of 2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H2L2) through nitration. H2L2 then acts as a ligand, coordinating with silver ions to form the 3D framework structure of [Ag8(L3)4(H2O)]n (complex 8). The positioning of the nitro groups and the tetrazole ring on the phenol influences the ligand's coordination geometry and ultimately dictates the final 3D structure of the MOF. This highlights how subtle variations in ligand structure can lead to diverse MOF architectures.
Q2: Does the nitration of this compound impact the material properties of the resulting MOFs?
A2: Yes, the in situ nitration of this compound significantly influences the properties of the resulting MOFs. While the research [] focuses on structural characterization, it suggests that the presence of nitro groups in the ligand contributes to the framework's stability and influences its luminescent properties. Further investigation into the impact of nitration on other material properties like porosity, gas adsorption, and catalytic activity could provide valuable insights.
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